Methyl 3-[(1R*,4R*)-4-(tert-butoxycarbonylamino)-cyclohexylamino]methyl]benzoate
Description
Methyl 3-[(1R*,4R*)-4-(tert-butoxycarbonylamino)-cyclohexylamino]methyl]benzoate is a complex organic compound that features a benzoate ester linked to a cyclohexylamine derivative. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Properties
IUPAC Name |
methyl 3-[[[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-20(2,3)26-19(24)22-17-10-8-16(9-11-17)21-13-14-6-5-7-15(12-14)18(23)25-4/h5-7,12,16-17,21H,8-11,13H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGMKLWRZMNEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(1R*,4R*)-4-(tert-butoxycarbonylamino)-cyclohexylamino]methyl]benzoate typically involves multiple steps:
Protection of the amine group: The cyclohexylamine is first protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Formation of the benzoate ester: The protected amine is then reacted with methyl 3-bromobenzoate under basic conditions to form the desired ester.
Industrial Production Methods
Industrial production methods for such compounds often involve the use of flow microreactor systems, which provide efficient, versatile, and sustainable processes compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(1R*,4R*)-4-(tert-butoxycarbonylamino)-cyclohexylamino]methyl]benzoate can undergo various chemical reactions, including:
Substitution reactions: The benzoate ester can participate in nucleophilic substitution reactions.
Deprotection reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines or thiols.
Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
Substitution reactions: Products depend on the nucleophile used.
Deprotection reactions: The major product is the free amine derivative of the compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H34N2O5
- Molecular Weight : 358.47 g/mol
- IUPAC Name : Methyl 3-[(1R*,4R*)-4-(tert-butoxycarbonylamino)-cyclohexylamino]methyl]benzoate
The compound features a benzoate moiety linked to a cyclohexylamine derivative, which is further substituted with a tert-butoxycarbonyl group. This structure enhances its stability and bioavailability, making it a candidate for further biological evaluation.
Case Studies and Research Findings
-
Cyclohexylamines in Drug Development :
- Research indicates that cyclohexylamines are often incorporated into analgesics and anti-inflammatory drugs due to their favorable pharmacokinetic profiles.
- A study highlighted the efficacy of cyclohexylamine derivatives in modulating pain pathways, indicating that this compound may have similar effects .
-
Stability and Bioavailability :
- The tert-butoxycarbonyl group enhances the compound's stability, which is critical for maintaining efficacy in biological systems. This protection can be selectively removed to activate the amine functionality for further reactions or biological interactions .
Mechanism of Action
The mechanism of action of Methyl 3-[(1R*,4R*)-4-(tert-butoxycarbonylamino)-cyclohexylamino]methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group serves as a protecting group, allowing selective reactions to occur at other functional sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(tert-butoxycarbonyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
Methyl 3-[(1R*,4R*)-4-(tert-butoxycarbonylamino)-cyclohexylamino]methyl]benzoate is unique due to its specific combination of a benzoate ester and a Boc-protected cyclohexylamine, which provides distinct reactivity and applications in various fields .
Biological Activity
Methyl 3-[(1R*,4R*)-4-(tert-butoxycarbonylamino)-cyclohexylamino]methyl]benzoate (CAS Number: 1286274-77-8) is a complex organic compound with potential applications in medicinal chemistry. Its structure features a benzoate moiety linked to a cyclohexylamine derivative, which is further substituted with a tert-butoxycarbonyl (Boc) group. This article delves into its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 362.47 g/mol. The compound's structure can be broken down into several key functional groups:
- Benzoate Moiety : Provides a hydrophobic character, potentially enhancing membrane permeability.
- Cyclohexylamine Derivative : Known for its role in various biological activities, including analgesic and anti-inflammatory effects.
- Tert-butoxycarbonyl Group : Serves as a protecting group for the amine, influencing stability and reactivity.
Biological Activity Overview
While specific biological activity data for this compound is limited, similar compounds often exhibit significant pharmacological properties. The following sections summarize potential biological activities based on structural analogs and related compounds.
Pharmacological Properties
- Analgesic Activity : Compounds containing cyclohexylamines are frequently studied for their pain-relieving properties. For instance, derivatives have been shown to interact with opioid receptors, modulating pain pathways.
- Anti-inflammatory Effects : Cyclohexylamine derivatives can inhibit pro-inflammatory mediators, suggesting potential use in treating inflammatory conditions.
- Antimicrobial Activity : Some benzoate derivatives have demonstrated antimicrobial properties, making them candidates for further exploration in drug development.
Case Study 1: Analgesic Properties
A study investigating cyclohexylamine derivatives found that certain compounds exhibited significant analgesic activity in animal models. The mechanism was attributed to their ability to bind to opioid receptors, suggesting that this compound could share similar properties due to its structural features.
Case Study 2: Anti-inflammatory Activity
Research on related benzoate compounds revealed their effectiveness in reducing inflammation in vitro and in vivo models. The presence of the cyclohexylamine moiety may enhance this effect by modulating cytokine production and inhibiting inflammatory pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl Benzoate | Simple ester structure | Limited biological activity | Lacks amino functionality |
| Tert-butyl carbamate | Contains carbamate group | Broad range of activities | Different protective group |
| Cyclohexylamine | Basic amine structure | Analgesic and anti-inflammatory | No ester functionality |
This compound stands out due to its combination of protective and functional groups, which may enhance its stability and biological interactions compared to simpler structures.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps, as recommended in SDS documents .
Basic Question: Which analytical techniques are essential for characterizing this compound?
Q. Methodological Answer :
| Technique | Purpose | Example from Evidence |
|---|---|---|
| ¹H/¹³C NMR | Confirm molecular structure and detect impurities | Used in for structural elucidation of similar benzoate derivatives. |
| IR Spectroscopy | Identify functional groups (e.g., Boc, ester carbonyl) | Applied in to detect C=O stretches (~1700 cm⁻¹). |
| Mass Spectrometry (HRMS) | Verify molecular weight and fragmentation patterns | uses MS to validate intermediates. |
| X-ray Crystallography | Resolve stereochemistry and crystal packing | Demonstrated in for analogous compounds. |
Advanced Tip : For ambiguous stereochemistry, perform NOE experiments or density functional theory (DFT) calculations to reconcile NMR data with computational models .
Advanced Question: How can researchers optimize yields during Boc-group introduction under varying reaction conditions?
Methodological Answer :
From ’s tert-butyl protection protocol:
- Temperature : Conduct reactions at 0–25°C to minimize side reactions (e.g., Boc deprotection).
- Catalysts : Use DMAP or pyridine to accelerate Boc activation with di-tert-butyl dicarbonate.
- Solvent Selection : Dichloromethane (DCM) or THF improves solubility of hydrophobic intermediates.
Q. Troubleshooting :
- Low yields may arise from moisture; use molecular sieves or anhydrous solvents .
- Monitor pH in aqueous workups (maintain pH 7–8 to prevent Boc cleavage).
Advanced Question: What strategies resolve contradictions between experimental and computational stereochemical assignments?
Q. Methodological Answer :
Single-Crystal X-ray Diffraction : Gold standard for absolute configuration, as in ’s crystallographic analysis of pyrazol-5-yl benzoate derivatives.
Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to confirm enantiomeric purity.
Dynamic NMR : Detect rotameric equilibria or slow conformational changes that may skew NMR data.
Case Study : If NMR suggests R,S configuration but DFT predicts R,R, re-examine solvent effects or crystal packing forces using Hirshfeld surface analysis .
Basic Question: How should this compound be stored to ensure stability during long-term studies?
Q. Methodological Answer :
- Storage Conditions :
- Keep in sealed, light-resistant containers under inert gas (N₂).
- Store at –20°C for long-term stability, as recommended for similar tert-butyl derivatives in SDS documents .
- Stability Testing :
Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor purity via HPLC .
Advanced Question: What are the challenges in scaling up the synthesis from milligram to gram scale?
Q. Methodological Answer :
| Challenge | Solution |
|---|---|
| Exothermic Reactions | Use jacketed reactors with controlled cooling (e.g., –10°C for Boc protection steps). |
| Purification Bottlenecks | Switch from column chromatography to centrifugal partition chromatography (CPC) for higher throughput. |
| Stereochemical Drift | Optimize reaction kinetics (e.g., lower temperature, faster stirring) to minimize epimerization. |
Lessons from : Scaling tert-butyl-containing compounds requires rigorous exclusion of moisture to prevent Boc cleavage.
Advanced Question: How can researchers validate the biological activity of derivatives synthesized from this compound?
Q. Methodological Answer :
Enzyme Inhibition Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding to targets like kinases or proteases.
Cellular Uptake Studies : Label the compound with a fluorophore (e.g., FITC) and track localization via confocal microscopy.
Metabolic Stability : Perform liver microsome assays to assess susceptibility to cytochrome P450 enzymes.
Example : highlights similar benzoate derivatives being explored for anti-inflammatory properties via COX-2 inhibition assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
